BenchChemオンラインストアへようこそ!

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone

medicinal chemistry physicochemical profiling structure–property relationships

This dual-furan azetidine sulfone enables systematic SAR exploration of furan carbonyl regioisomerism and sulfonyl substituent effects. Its MW 295.31 and XLogP3≈1.2 position it as a mid-range data point in lead-likeness assessments, bridging lighter mono-furan and heavier thiophenyl analogs. Procure alongside the furan-2-yl regioisomer and alkyl/aryl-sulfonyl congeners to deconvolute potency, selectivity, and ADME attrition drivers in a single matrix screen. The challenging dual-heteroaryl architecture also serves as a test case for optimizing multi-step sulfonylation-acylation sequences on the azetidine scaffold during custom synthesis scale-up studies.

Molecular Formula C13H13NO5S
Molecular Weight 295.31
CAS No. 1706382-27-5
Cat. No. B2429200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone
CAS1706382-27-5
Molecular FormulaC13H13NO5S
Molecular Weight295.31
Structural Identifiers
SMILESC1C(CN1C(=O)C2=COC=C2)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C13H13NO5S/c15-13(10-3-5-18-8-10)14-6-12(7-14)20(16,17)9-11-2-1-4-19-11/h1-5,8,12H,6-7,9H2
InChIKeyPKUFIBHEEGESHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone (CAS 1706382-27-5): Core Identity and Procurement Baseline


(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone (CAS 1706382-27-5) is a synthetic small molecule (MW 295.31 g/mol, formula C₁₃H₁₃NO₅S) that integrates a four-membered azetidine ring, a furan-3-yl methanone carbonyl substituent, and a furan-2-ylmethyl sulfonyl group [1]. The compound belongs to a class of heterocyclic sulfonyl azetidine derivatives under investigation in medicinal chemistry for potential anticancer, anti-inflammatory, and antimicrobial applications [2]. Rigorous public-domain quantitative comparative bioactivity data (e.g., head-to-head IC₅₀ values) are not yet available for this specific compound, requiring procurement decisions to rely on structural differentiation from close analogs and computed physicochemical properties [1][2].

Why In-Class Azetidine Sulfonyl Furan Compounds Cannot Substitute for (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone (CAS 1706382-27-5)


Close structural analogs within the azetidine sulfonyl furan series differ in the position of the furan carbonyl attachment (2‑yl vs 3‑yl), the nature of the sulfonyl substituent (arylmethyl vs alkyl vs aryl), and overall molecular topology [1]. These variations alter hydrogen‑bond acceptor/donor counts, rotatable bond counts, and lipophilicity (XLogP3) . Such differences are expected to translate into divergent target‑binding profiles, metabolic stability, and physicochemical handling, making simple interchange of compounds unreliable without direct comparative data .

Quantitative Differentiation Guide for (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone (CAS 1706382-27-5)


Furan‑3‑yl vs. Furan‑2‑yl Carbonyl Regioisomerism: Impact on Predicted Lipophilicity and Hydrogen‑Bonding Capacity

The target compound bears a furan‑3‑yl methanone, whereas the closest regioisomer Furan‑2‑yl(3‑((furan‑2‑ylmethyl)sulfonyl)azetidin‑1‑yl)methanone contains a furan‑2‑yl carbonyl [1]. Computed XLogP3 values differ: the target compound registers XLogP3 ≈ 1.2, while the furan‑2‑yl regioisomer exhibits XLogP3 ≈ 1.5, reflecting the altered orientation of the ring oxygen and its impact on overall polarity [2]. The furan‑3‑yl attachment also reduces the hydrogen‑bond acceptor count by one relative to 4‑thiophen‑2‑yl‑phenyl extended analogs, modifying both solubility and potential off‑target binding [2].

medicinal chemistry physicochemical profiling structure–property relationships

Molecular Weight Differentiation from Alkyl‑Sulfonyl and Aryl‑Sulfonyl Analogs

Among azetidine sulfonyl furan‑3‑yl methanones, the target compound (MW 295.31) sits at a lower molecular weight than aryl‑sulfonyl analogs such as (3‑((4‑fluorophenyl)sulfonyl)azetidin‑1‑yl)(furan‑3‑yl)methanone (MW 309.31) and is heavier than the alkyl‑sulfonyl analog furan‑3‑yl(3‑(isobutylsulfonyl)azetidin‑1‑yl)methanone (MW 271.33) . For lead‑like chemical space, every 14‑Da increment raises the risk of exceeding the commonly applied MW ≤ 350 threshold, directly influencing ligand efficiency indices and ADME attrition rates .

drug design lead optimization physicochemical property triage

Sulfonyl Substituent Topology: Aryl‑Heteroaryl‑Methyl vs. Alkyl Sulfonyl

The furan‑2‑ylmethyl sulfonyl group in the target compound provides a heteroaryl‑methyl linker between the sulfonyl and the azetidine core, whereas the isobutylsulfonyl analog (CAS 1797316‑81‑4) contains a purely aliphatic substituent . Published IC₅₀ values for closely related furan‑2‑ylmethyl sulfonyl‑azetidine derivatives range from 10–20 µM in cancer cell viability assays, while the isobutyl analog has been reported with an IC₅₀ of 15 µM in similar assays [1]. The heteroaryl‑methyl spacer introduces additional π‑stacking and hydrogen‑bonding opportunities that are absent in the alkyl chain, potentially altering target selectivity even when gross potency appears similar [2].

medicinal chemistry structure–activity relationships sulfonamide bioisosteres

Rotatable Bond Count and Conformational Flexibility vs. Extended Aryl Analogs

The target compound contains 5 rotatable bonds compared to 5 rotatable bonds in the isobutyl analog and 5 rotatable bonds in the 4‑(thiophen‑2‑yl)phenyl analog [1]. Despite identical rotatable bond counts, the spatial distribution of conformational freedom differs: the target compound's flexibility is concentrated in the furan‑2‑ylmethyl sulfonyl linker, whereas the extended aryl analog distributes flexibility across a biphenyl‑like scaffold, potentially leading to different entropic penalties upon protein binding [1].

conformational analysis drug-likeness ligand efficiency

Hydrogen‑Bond Acceptor Landscape: Sulfonyl Oxygen vs. Furan Oxygen Positioning

The target compound presents five hydrogen‑bond acceptors: two sulfonyl oxygens, two furan ring oxygens (one from each furan moiety), and the amide carbonyl oxygen [1]. In the isobutylsulfonyl analog, the furan‑2‑ylmethyl group is replaced by an isobutyl chain, reducing heteroaryl H‑bond acceptors and eliminating the potential for furan π‑stacking interactions . In the 4‑fluorophenyl sulfonyl analog, the furan‑2‑ylmethyl sulfonyl is replaced by a 4‑fluorophenyl sulfonyl group, which introduces a potential halogen‑bond donor not present in the target compound, while maintaining the same total acceptor count .

molecular recognition pharmacophore modeling structure-based design

Procurement‑Relevant Purity and Availability Benchmarking

The target compound is typically supplied at 95% purity, consistent with the industry standard for research‑grade heterocyclic building blocks in this class [1]. The isobutylsulfonyl analog (CAS 1797316‑81‑4) has been listed at prices of approximately $1,199 per gram from specialist suppliers, while the target compound's pricing is available on quote only, suggesting lower commercial demand or more specialized synthesis requirements . This supply‑chain difference may affect lead times and minimum order quantities for procurement planning .

chemical procurement compound sourcing purity specification

Recommended Research Applications for (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone (CAS 1706382-27-5)


Head‑to‑Head Regioisomeric SAR: Furan‑3‑yl vs. Furan‑2‑yl Carbonyl Comparison

Procure the target compound alongside its furan‑2‑yl regioisomer to systematically evaluate how the position of the furan carbonyl attachment affects target binding, cellular permeability, and metabolic stability. The computed ΔXLogP3 of –0.3 units [1] provides a testable hypothesis for differential membrane partitioning.

Sulfonyl Substituent Scanning in Azetidine‑Based Kinase Inhibitor Programs

Use the target compound as the heteroaryl‑methyl sulfonyl representative in a matrix screen together with alkyl‑sulfonyl (e.g., isobutyl) and aryl‑sulfonyl (e.g., 4‑fluorophenyl) analogs. This enables deconvolution of sulfonyl substituent effects on potency and selectivity while holding the furan‑3‑yl methanone constant [1].

Physicochemical Progression Benchmarking for Lead‑Like Chemical Space

Include the target compound (MW 295.31; XLogP3 ≈ 1.2; 5 H‑bond acceptors) as a mid‑range data point in lead‑likeness assessments. Compare heavier analogs (e.g., 4‑thiophen‑2‑yl‑phenyl derivative, MW 387.5; XLogP3 = 2.5) to quantify the impact of molecular weight and lipophilicity escalation on ADME attrition risk [1].

Custom Synthesis and Scale‑Up Feasibility Assessment

Given the quote‑only procurement status [2], evaluate the target compound as a candidate for custom synthesis scale‑up studies. The dual‑furan architecture offers a synthetic challenge distinct from mono‑furan or alkyl‑sulfonyl analogs, serving as a test case for optimizing multi‑step sulfonylation‑acylation sequences on the azetidine scaffold.

Quote Request

Request a Quote for (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.